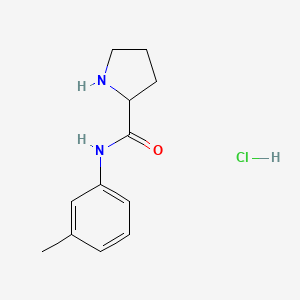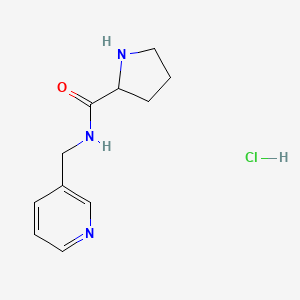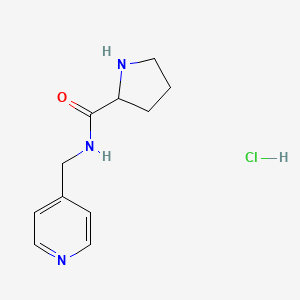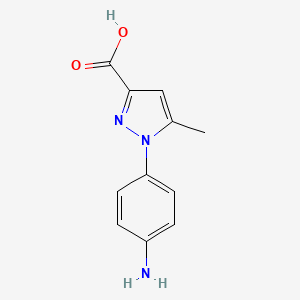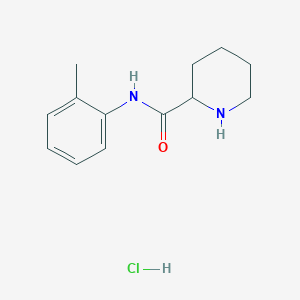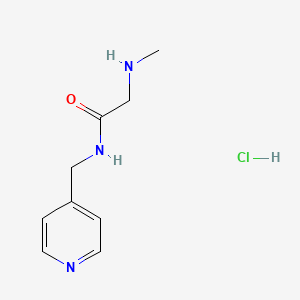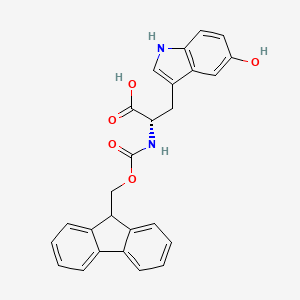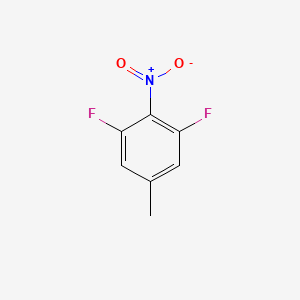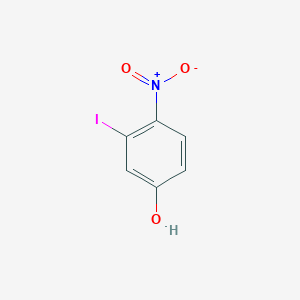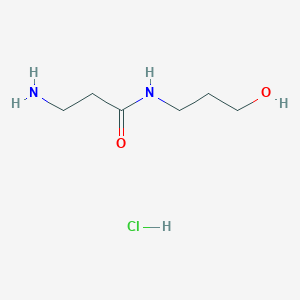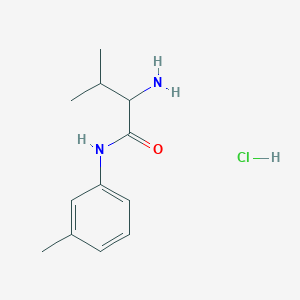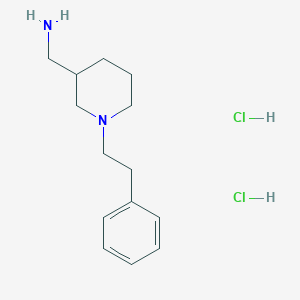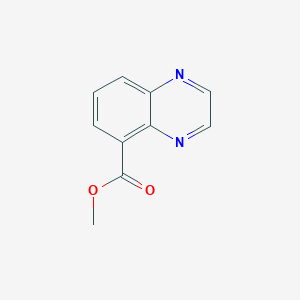
Methyl quinoxaline-5-carboxylate
描述
Methyl quinoxaline-5-carboxylate is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its fused benzene and pyrazine rings. This compound has garnered significant interest due to its diverse applications in pharmaceuticals, materials science, and organic synthesis.
作用机制
Target of Action
Methyl quinoxaline-5-carboxylate is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with a variety of targets, including various receptors and microorganisms . .
Mode of Action
Quinoxaline derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some quinoxaline derivatives have been found to show moderate activity against malarial parasites .
Biochemical Pathways
Quinoxaline derivatives are known to influence a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht 3 receptor antagonist activity, and anti-amoebiasis activity .
Result of Action
Quinoxaline derivatives are known to have a wide range of biological effects, depending on their specific targets and modes of action .
生化分析
Biochemical Properties
Methyl quinoxaline-5-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit thioredoxin reductase, an enzyme involved in maintaining redox homeostasis . This inhibition leads to an increase in reactive oxygen species, which can affect cellular processes and viability. Additionally, this compound interacts with nucleic acids, influencing transcription and translation processes .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to induce morphological changes in cells, increase reactive oxygen species, and inhibit key enzymes like thioredoxin reductase . These effects can alter cell signaling pathways, gene expression, and cellular metabolism. For example, in Entamoeba histolytica, this compound derivatives have been shown to modify virulence factors, such as erythrophagocytosis and cytolytic capacity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It binds to thioredoxin reductase, inhibiting its activity and leading to an accumulation of reactive oxygen species . This oxidative stress can cause damage to cellular components, including proteins, lipids, and DNA. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained oxidative stress and potential cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including oxidative stress, cellular damage, and organ toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the pentose phosphate pathway, glycolysis, and other essential metabolic processes . The compound’s interaction with thioredoxin reductase and other redox-regulating enzymes highlights its role in maintaining cellular redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, this compound can be transported across cell membranes by organic anion transporters, affecting its bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it influences mitochondrial function and induces oxidative stress . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanism of action.
准备方法
Synthetic Routes and Reaction Conditions
Methyl quinoxaline-5-carboxylate can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with diethyl oxalate, followed by cyclization and esterification. Another method includes the use of phosphate-based heterogeneous catalysts such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate .
Industrial Production Methods
Industrial production often employs green chemistry principles to minimize environmental impact. Techniques such as microwave irradiation, solvent-free conditions, and the use of non-volatile, non-corrosive catalysts like nano ZnO and ionic liquids have been explored .
化学反应分析
Types of Reactions
Methyl quinoxaline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-5-carboxylic acid.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium azide and various alkyl halides are employed under mild conditions.
Major Products
The major products formed from these reactions include quinoxaline-5-carboxylic acid, various substituted quinoxalines, and reduced derivatives with potential biological activities .
科学研究应用
Methyl quinoxaline-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
相似化合物的比较
Similar Compounds
- 2-Sulphonyl quinoxalines
- 3-[(Alkylthio) methyl] quinoxaline-1-oxide derivatives
- Pyrazolo quinoxalines
Uniqueness
Methyl quinoxaline-5-carboxylate stands out due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical reactions and form bioactive derivatives makes it a valuable compound in both research and industrial settings .
属性
IUPAC Name |
methyl quinoxaline-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)7-3-2-4-8-9(7)12-6-5-11-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDDKBKKXKEGPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719260 | |
| Record name | Methyl quinoxaline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6924-71-6 | |
| Record name | Methyl 5-quinoxalinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6924-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl quinoxaline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl quinoxaline-5-carboxylate in the context of this research?
A1: this compound serves as a key starting material in the development of a novel synthetic route for aryl aryl ketones. [] The research demonstrates its reactivity with substituted phenylboronic acids in the presence of a rhodium(I) complex catalyst. This reaction efficiently forms phenylquinoxalin-5-ylmethanone derivatives, highlighting a new method for constructing molecules with potential medicinal value. []
Q2: Could you elaborate on the reaction mechanism involving this compound and its implications?
A2: While the paper doesn't delve into the precise mechanistic details, it proposes that the reaction proceeds through a rhodium chelation-assisted C-O bond activation mechanism. [] It's likely that the rhodium catalyst coordinates with both the quinoxaline nitrogen and the ester carbonyl oxygen in this compound. This coordination facilitates the subsequent C-O bond cleavage and transmetalation with the phenylboronic acid, ultimately leading to the formation of the ketone product. This method offers a new approach for late-stage functionalization of complex molecules, particularly relevant in medicinal chemistry for creating diverse compound libraries. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


